molecular formula C8H4BrN3O3 B13332957 5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13332957
M. Wt: 270.04 g/mol
InChI Key: HLZVWNNTCBJXTG-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromopyridine group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The bromopyridine group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the oxadiazole ring .

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromopyridine and oxadiazole moieties can interact with specific amino acid residues in the target protein, leading to inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromopyridine and oxadiazole moieties, which confer distinct electronic and steric properties. These properties make it a versatile building block for various applications in chemistry and biology .

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

HLZVWNNTCBJXTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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